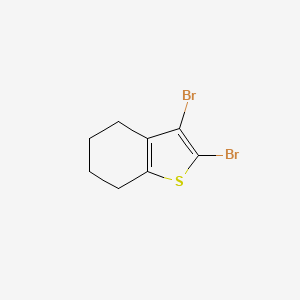

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Description

Properties

IUPAC Name |

2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJOSMCXBMASGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The document elucidates the strategic considerations for the synthesis, beginning with the preparation of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, followed by a detailed protocol for its selective dibromination. The underlying mechanistic principles of the key electrophilic substitution reaction are discussed, supported by established chemical theories. Furthermore, this guide outlines the necessary analytical techniques for the characterization of the final product and provides predicted spectroscopic data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of Tetrahydrobenzothiophenes

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1] Derivatives of this heterocyclic system have been investigated for their potential as therapeutic agents, exhibiting a wide range of pharmacological activities. The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced biological efficacy or novel modes of action. The target molecule, this compound, represents a versatile building block for further chemical elaboration, enabling the exploration of new chemical space in drug discovery and the development of advanced organic materials.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence:

-

Synthesis of the Starting Material: Preparation of the 4,5,6,7-tetrahydro-1-benzothiophene core.

-

Dibromination: Selective electrophilic bromination of the thiophene ring at the 2 and 3 positions.

This strategy leverages the inherent reactivity of the thiophene ring towards electrophilic substitution, which is a well-established principle in heterocyclic chemistry.

Synthesis of the Starting Material: 4,5,6,7-Tetrahydro-1-benzothiophene

A common and efficient method for the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (cyclohexanone), an active methylene compound (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from established literature procedures for similar compounds.[1][2]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or Triethylamine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of morpholine or triethylamine (approximately 0.1-0.2 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, will often precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The resulting aminonitrile can then be converted to the parent 4,5,6,7-tetrahydro-1-benzothiophene through deamination and decyanation, a multi-step process that is beyond the scope of this immediate guide but is well-documented in organic chemistry literature. For the purpose of the subsequent bromination, we will assume the availability of the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene.

Proposed Synthesis of this compound

The key transformation is the selective bromination of the thiophene ring. Thiophene and its fused derivatives are known to undergo facile electrophilic substitution, with a preference for the 2- and 5-positions. However, with appropriate stoichiometry of the brominating agent, dibromination at the 2- and 3-positions can be achieved. N-Bromosuccinimide (NBS) is a convenient and effective reagent for such transformations.[3][4]

Reaction Causality:

The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during electrophilic substitution through resonance, directing the substitution to the adjacent carbon atoms. The use of a non-polar solvent like chloroform or carbon tetrachloride is crucial to prevent the formation of ionic side products and to favor the radical pathway if NBS is used under photochemical conditions, though an ionic mechanism is expected in the dark.

Experimental Protocol: Dibromination of 4,5,6,7-tetrahydro-1-benzothiophene

Materials:

-

4,5,6,7-Tetrahydro-1-benzothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform or Carbon Tetrachloride (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve 4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) in chloroform or carbon tetrachloride in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution over a period of 30 minutes. The use of a slight excess of NBS ensures complete dibromination.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.

Quantitative Data Summary Table

| Parameter | Value |

| Molar Ratio (Substrate:NBS) | 1 : 2.2 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Solvent | Chloroform or Carbon Tetrachloride |

| Expected Yield | 70-85% (estimated) |

Mechanistic Insights

The bromination of 4,5,6,7-tetrahydro-1-benzothiophene with NBS is an electrophilic aromatic substitution reaction. The reaction is believed to proceed through the following steps:

-

Generation of the Electrophile: In the presence of a trace amount of HBr (which can be generated in situ), NBS is protonated, making it a more potent source of electrophilic bromine (Br+).

-

Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (such as the succinimide anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the thiophene ring and yielding the monobrominated product.

-

Second Bromination: The process repeats, with the second bromine atom adding to the other available position on the thiophene ring (position 3), to yield the final dibrominated product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Characterization and Analytical Data

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons of the tetrahydrobenzene ring. The absence of signals for the thiophene protons at positions 2 and 3 would confirm the substitution. The aliphatic protons would likely appear as multiplets in the range of 1.7-2.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals for the two bromine-bearing carbons in the aromatic region, shifted downfield due to the electron-withdrawing effect of the bromine atoms. The signals for the carbons of the tetrahydrobenzene ring will also be present.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₈H₈Br₂S). A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4) would be a definitive indicator of the presence of two bromine atoms in the molecule.

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule, as well as C-S and C-Br stretching frequencies.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. The proposed methodology is grounded in well-established principles of organic synthesis and provides a detailed experimental protocol that can be readily adapted in a laboratory setting. The comprehensive characterization plan ensures the unambiguous identification of the target compound. This guide serves as a foundational resource for chemists and researchers, facilitating the synthesis and further exploration of this and related halogenated benzothiophene derivatives for various scientific applications.

References

-

Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

- Khan, S. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323.

- Wiley-VCH. (2007).

- Yoshida, H., et al. (Date unavailable). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.

-

Wang, Y., et al. (2026). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

- Lin, L.-T. W., & Hart, H. (1984). ChemInform Abstract: IMPROVED SYNTHESIS AND ELECTROPHILIC BROMINATION OF BENZO(1,2‐C:3,4‐C′)DITHIOPHENE. CHARGE‐TRANSFER AND CYCLOADDITION REACTION WITH TETRACYANOETHYLENE.

-

Puri, M., et al. (2022). Fabrication scheme of tetrahyrdrobenzo[b]thiophene derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (compound 1). ResearchGate. [Link]

-

Belen'kii, L. I., et al. (2000). A novel method for the bromination of thiophenes. ResearchGate. [Link]

- da Silva, A. F., et al. (Date unavailable). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.

- Al-Warhi, T., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1).

- Kamal, A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11487-11505.

- Zhang, Y., et al. (2014).

- Anonymous. (2024).

- White, J. P., et al. (2021).

- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1381-1387.

- Murphy, C. E., et al. (2008).

- Anonymous. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- Vigo, L., et al. (2006). Preparation and Characterization of 2-Phenoxyethyl(thiophen-2-yl)tellane (C4H3S)TeCH2CH2OC6H5.

Sources

- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochemsci.org [electrochemsci.org]

- 3. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Characterization of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretations are grounded in established principles of spectroscopic analysis for heterocyclic and halogenated organic compounds.

Introduction to this compound

The compound this compound belongs to the family of benzothiophenes, which are a significant class of heterocyclic compounds. The benzothiophene core is a key structural motif in numerous pharmaceuticals and biologically active molecules.[1] The tetrahydro-benzothiophene scaffold, in particular, has been a subject of interest in medicinal chemistry, with derivatives showing potential as modulators of nuclear receptors like RORγt.[2][3] The introduction of bromine atoms at the 2 and 3 positions of the thiophene ring is expected to significantly influence its electronic properties and reactivity, making a thorough spectroscopic analysis crucial for its unambiguous identification and for understanding its chemical behavior.

Below is a diagram illustrating the relationship between the parent structure and the target molecule.

Caption: Structural evolution to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of protons and carbon atoms.

¹H NMR Spectroscopy

Expected Spectral Features:

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on the saturated cyclohexane ring. Due to the substitution pattern on the thiophene ring, there will be no aromatic protons. The protons on the tetrahydro portion of the molecule are expected to appear as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 | ~ 2.5 - 2.8 | Multiplet | 4H |

| H-5, H-6 | ~ 1.7 - 2.0 | Multiplet | 4H |

Rationale: The protons at positions 4 and 7, being adjacent to the thiophene ring, will be deshielded compared to the protons at positions 5 and 6. The complex overlapping of signals will likely result in multiplets for all sets of protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[4]

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy

Expected Spectral Features:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of two bromine atoms on the thiophene ring will have a significant impact on the chemical shifts of the C-2 and C-3 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 110 - 120 |

| C-3 | ~ 110 - 120 |

| C-3a | ~ 130 - 140 |

| C-7a | ~ 130 - 140 |

| C-4, C-7 | ~ 25 - 30 |

| C-5, C-6 | ~ 20 - 25 |

Rationale: The carbons C-2 and C-3, being directly attached to bromine atoms, will experience a strong shielding effect. The quaternary carbons C-3a and C-7a will appear at lower field. The aliphatic carbons of the cyclohexane ring will resonate in the upfield region.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

The following diagram illustrates the expected connectivity and through-space correlations that could be observed in 2D NMR experiments like COSY and NOESY.

Caption: Predicted NMR correlations for the aliphatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H and C-S bonds, as well as vibrations of the thiophene ring.

Expected Spectral Features:

-

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the range of 2850-3000 cm⁻¹.

-

C=C Stretching: The C=C stretching vibrations of the thiophene ring are expected around 1400-1500 cm⁻¹.[5]

-

C-S Stretching: The C-S stretching vibration is typically observed in the range of 600-800 cm⁻¹.[5]

-

C-Br Stretching: The C-Br stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H | 2850 - 3000 | Medium to Strong |

| Thiophene C=C | 1400 - 1500 | Medium |

| C-S | 600 - 800 | Weak to Medium |

| C-Br | < 700 | Medium to Strong |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[6][7]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum using a Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Spectral Features:

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio).[8] Therefore, a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern in a 1:2:1 ratio.[9]

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the bromine isotopes, this will appear as a cluster of peaks.

-

Fragmentation Pattern: Fragmentation may involve the loss of bromine atoms, followed by the fragmentation of the tetrahydrobenzothiophene ring.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Isotopic Pattern Ratio (M:M+2:M+4) |

| [C₈H₈Br₂S]⁺ | 310 | 1:2:1 |

| [C₈H₈BrS]⁺ | 231 | 1:1 |

| [C₈H₈S]⁺ | 136 | - |

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pathways.

The following workflow illustrates the general process of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

- Hirota, M., & Abe, K. (Year). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, Volume(Issue), pages.

- Perjéssy, A., Hrnčiar, P., Frimm, R., & Fišera, Ľ. (1972). Infrared spectra of substituted 5-phenyl-2-thiophenecarboxaldehydes and 2-(5-phenyl-2-thenylidene)-1,3-indandiones. Tetrahedron, 28(14), 3781–3787.

- Arjunan, V., Santhanam, R., & Mohan, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 48-58.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (2019).

- Supplementary Information for relevant synthetic procedures and characteriz

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Derivatives. International Journal of Electrochemical Science, 10, 2305-2318.

- Thiophene(110-02-1) IR Spectrum. ChemicalBook.

- Li, Y., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(15), 4989.

- Organic Compounds Containing Halogen

- Mass spectrometry of halogen-containing organic compounds. (2005).

- Synthesis, characterization of novel benzothiophene. (2020). Source not fully specified.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (1957). Analytical Chemistry, 29(1), 13-16.

- Al-Oanzi, Z. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373.

- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Source not fully specified.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- Benzothiophene synthesis. Organic Chemistry Portal.

- This compound.

- Benzo(B)Thiophene. PubChem.

- Al-Oanzi, Z. H., et al. (2023).

- CID 158834743. PubChem.

- 1H-NMR spectra of the 22 tetrachlorinated dibenzo-p-dioxins.

- Benzothiophenes. AMERICAN ELEMENTS®.

- 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem.

- Benzo[b]thiophene. NIST WebBook.

- 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid.

- Thianaphthene(95-15-8) 1H NMR spectrum. ChemicalBook.

- Benzo(b)naphtho(2,1-d)thiophene. PubChem.

- benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro-. SpectraBase.

- 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. ChemicalBook.

- Benzothiophene. Sigma-Aldrich.

- 3-vinyl-4,5,6,7-tetrahydro-1-benzothiophene. ChemSynthesis.

Sources

- 1. malayajournal.org [malayajournal.org]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Introduction

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its utility in these fields is intrinsically linked to its precise molecular structure and purity, necessitating robust analytical characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, offering insights into the experimental design, data interpretation, and structural elucidation for researchers, scientists, and drug development professionals.

The tetrahydrobenzothiophene core is a key structural motif in a variety of biologically active molecules.[2] The introduction of bromine atoms at the 2 and 3 positions of the thiophene ring is expected to significantly influence the compound's electronic properties and reactivity, making a detailed understanding of its spectral characteristics paramount for its application in drug design and development. This guide will delve into the predicted ¹H and ¹³C NMR spectra, the anticipated mass spectrometric fragmentation patterns, and the advanced 2D NMR techniques that can be employed for unambiguous structural assignment.

Synthesis and Sample Preparation

A plausible synthetic route to this compound involves the direct electrophilic bromination of the 4,5,6,7-tetrahydro-1-benzothiophene precursor. A well-established method for such transformations is the use of N-bromosuccinimide (NBS) in a suitable solvent, such as acetonitrile or a chlorinated solvent.[3][4] The reaction typically proceeds under mild conditions and offers good regioselectivity for the electron-rich thiophene ring.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4,5,6,7-tetrahydro-1-benzothiophene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at 0 °C. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

For NMR and MS analysis, the purified compound should be of high purity (>95%) and free of residual solvents. For NMR, a concentration of 5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃) is typically sufficient. For MS, a dilute solution in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Predicted Mass Spectrum and Isotopic Pattern

The molecular formula of this compound is C₈H₈Br₂S. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] Consequently, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[6]

| Ion | m/z (calculated) | Relative Abundance (Predicted) |

| [C₈H₈⁷⁹Br₂S]⁺ | 297.88 | ~50% |

| [C₈H₈⁷⁹Br⁸¹BrS]⁺ | 299.88 | ~100% |

| [C₈H₈⁸¹Br₂S]⁺ | 301.88 | ~50% |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of bromine atoms and fragmentation of the tetrahydrocyclohexane ring.

Caption: Predicted EI-MS fragmentation pathway.

A primary fragmentation event will likely be the loss of a bromine radical (Br•) to form a more stable carbocation.[7] The resulting ion at m/z 219/221 will still exhibit the isotopic signature of one bromine atom (a 1:1 ratio for the M and M+2 peaks). Subsequent loss of the second bromine radical would lead to an ion at m/z 140. Another plausible fragmentation pathway involves a retro-Diels-Alder (RDA) reaction of the tetrahydrocyclohexene ring, leading to the loss of ethene (C₂H₄) and the formation of a brominated thiophene-containing fragment.[8]

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the tetrahydrocyclohexane ring. The absence of protons on the thiophene ring simplifies the aromatic region of the spectrum. The chemical shifts are predicted based on the known values for 4,5,6,7-tetrahydro-1-benzothiophene and the expected deshielding effects of the bromine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 | 2.6 - 2.8 | Multiplet | 4H |

| H-5, H-6 | 1.8 - 2.0 | Multiplet | 4H |

The protons at positions 4 and 7, being adjacent to the thiophene ring, are expected to resonate at a lower field compared to the protons at positions 5 and 6. The multiplets arise from the complex spin-spin coupling between the protons of the cyclohexane ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring will be significantly affected by the presence of the two bromine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | 110 - 120 |

| C-3a, C-7a | 130 - 140 |

| C-4, C-7 | 25 - 30 |

| C-5, C-6 | 22 - 25 |

The carbons C-2 and C-3, directly bonded to the bromine atoms, will be significantly shielded compared to their non-brominated counterparts. The quaternary carbons C-3a and C-7a will appear at a lower field. The aliphatic carbons of the cyclohexane ring will resonate in the typical upfield region.

Advanced 2D NMR Techniques for Structural Verification

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be performed.

Caption: 2D NMR workflow for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between the protons in the tetrahydrocyclohexane ring, helping to trace the connectivity of the aliphatic chain.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C-2, C-3, C-3a, and C-7a) by observing their correlations with the protons on the adjacent methylene groups (H-4 and H-7).[9]

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Prepare a concentrated sample (15-20 mg) of the purified compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

-

1D Spectra Acquisition: Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and optimize acquisition parameters for the 2D experiments.

-

COSY Acquisition: Run a standard gradient-selected COSY experiment to establish the ¹H-¹H coupling network.

-

HSQC Acquisition: Acquire a gradient-selected HSQC experiment to correlate the proton and carbon signals.

-

HMBC Acquisition: Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.

-

Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) and analyze the cross-peaks to build up the molecular structure.

Conclusion

The comprehensive analysis of this compound using a combination of mass spectrometry and advanced NMR techniques provides a robust framework for its structural characterization. The characteristic isotopic pattern in the mass spectrum serves as a definitive indicator of the presence of two bromine atoms, while the detailed fragmentation analysis offers insights into the molecule's stability and connectivity. The predicted ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments, allow for the unambiguous assignment of all atoms in the molecule. This in-depth analytical guide serves as a valuable resource for scientists and researchers, ensuring the confident identification and quality control of this important heterocyclic compound in drug discovery and materials science applications.

References

-

Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- Al-Suhaimi, E. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science, 10, 2305-2320.

- Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288.

-

ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds.... Retrieved from [Link]

- El-Sayed, N. N., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373.

- Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579.

- Zhang, L., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 6(41), 11234-11241.

- Stoll, A., et al. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 49(12), 801-806.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Wang, Y., et al. (2016).

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Li, J., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(23), 6333-6337.

-

Knowbee Tutoring. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Purdue University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34685-34690.

- Al-Suhaimi, E. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science, 10, 2305-2320.

- Iskra, J., et al. (2014). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 70(40), 7339-7345.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). [10]Benzothieno[4,5-b][10]benzothiophene. Retrieved from [Link]

- Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

- Arcuti, A., et al. (2021). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molecules, 26(23), 7247.

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Technical Guide: 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

A Comprehensive Analysis for Advanced Research and Drug Development

Abstract: This guide provides an in-depth examination of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene, a halogenated heterocyclic compound. While specific data on this exact molecule is limited, its structural backbone, the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, is of significant interest in medicinal chemistry. Derivatives of this core structure have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a critical target in the development of therapies for autoimmune diseases and cancer.[1][2][3] This document consolidates available information on its identification, the synthetic principles of the core scaffold, its application in drug discovery, and essential safety protocols relevant to its structural class.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 1785762-03-9.[4] The core structure, 4,5,6,7-tetrahydro-1-benzothiophene, consists of a thiophene ring fused to a cyclohexane ring. The dibromination at the 2 and 3 positions of the thiophene ring significantly influences its electronic properties and reactivity, making it a potentially valuable intermediate for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1785762-03-9 | [Matrix Scientific][4] |

| MDL Number | MFCD25368884 | [Matrix Scientific][4] |

| Molecular Formula | C₈H₈Br₂S | Derived |

| Molecular Weight | 312.02 g/mol | Derived |

| Core Structure | 4,5,6,7-tetrahydro-1-benzothiophene | [PubChem][5] |

Synthesis Strategies for the Benzothiophene Core

A common and effective method for creating substituted benzothiophenes involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfide source, such as potassium sulfide or sodium sulfide.[7] Furthermore, modern organometallic chemistry offers advanced routes, such as gold-catalyzed carbothiolation, which provides an atom-economic pathway to 2,3-disubstituted benzothiophenes.[6]

A foundational synthesis for the 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, a key starting material for many bioactive derivatives, has been established and involves the condensation of a primary amine with a carbonyl compound.[8] Subsequent modifications, such as diazotization followed by a Sandmeyer-type reaction, could theoretically be employed to introduce the bromo-substituents at the 2 and 3 positions.

Conceptual Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis and subsequent evaluation of novel derivatives based on the 4,5,6,7-tetrahydro-1-benzothiophene scaffold.

Caption: General workflow for synthesis and evaluation of benzothiophene derivatives.

Application in Drug Discovery: RORγt Modulation

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a cornerstone for a class of potent modulators targeting the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1][2] RORγt is a nuclear receptor that serves as a master regulator for the differentiation of Th17 cells, a subset of T-helper cells crucial for immune response but also implicated in the pathology of numerous autoimmune and inflammatory diseases.[2][3]

Mechanism of Action

RORγt drives the expression of pro-inflammatory cytokines, most notably IL-17A.[2] In autoimmune conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis, over-activity of Th17 cells leads to chronic inflammation and tissue damage. Therefore, inhibiting RORγt activity is a highly sought-after therapeutic strategy.

Derivatives of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene have been identified as potent inverse agonists of RORγt.[2][3] These molecules bind to the ligand-binding pocket of the receptor, inducing conformational changes that destabilize the protein and prevent its transcriptional activity.[1][2] This leads to a significant reduction in IL-17A production, as demonstrated in in vitro assays using human peripheral blood mononuclear cells (PBMCs).[2]

The diagram below illustrates the central role of RORγt in Th17 cell function and its inhibition by these modulators.

Caption: Inhibition of the RORγt signaling pathway by benzothiophene modulators.

In Vitro Characterization

Studies on a series of these derivatives have shown promising drug-like properties. Many compounds exhibit good solubility at both neutral and acidic pH, diverse microsomal stability profiles, and varied cell permeability, which allows for optimization toward specific therapeutic applications.[2] For instance, high permeability across Caco-2 and MDR1-MDCKII cell lines suggests potential for oral bioavailability and the ability to cross the blood-brain barrier, which is relevant for treating central nervous system inflammatory conditions.[2]

Safety, Handling, and Storage

Safety data for this compound is not explicitly available. However, based on safety data sheets (SDS) for structurally related brominated and thiophene-based compounds, a high degree of caution is warranted.[9][10]

-

Hazard Classification: Similar compounds are classified as causing skin corrosion/irritation (Category 1B or 2), serious eye damage/irritation (Category 1 or 2), and may cause respiratory irritation (STOT SE Category 3).[9][10][11]

-

Handling Precautions:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10]

-

Avoid breathing dust, fumes, or vapors.[9][10] Do not ingest or allow contact with skin, eyes, or clothing.[9]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound (CAS: 1785762-03-9) is a halogenated heterocyclic compound whose true value lies in its core scaffold. This scaffold is a validated pharmacophore for developing potent modulators of RORγt, a high-value target for autoimmune and inflammatory diseases. While this specific dibrominated derivative requires further investigation, the established synthetic routes for the benzothiophene core and the proven biological activity of its analogs provide a strong foundation for future research. Scientists and drug development professionals should handle this and related compounds with stringent safety protocols due to the potential for severe irritation and corrosion.

References

- Hayashi, S., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry.

- Fouda, A., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

-

PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]

-

Organic Chemistry Portal. Synthesis of benzothiophenes. [Link]

- Asiri, A. M., et al. Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science.

-

Fouda, A., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]

-

Fouda, A., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1-benzothiophene. [Link]

-

Wikipedia. Benzothiophene. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1785762-03-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. CID 158834743 | C16H20S2 | CID 158834743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. Benzothiophene - Wikipedia [en.wikipedia.org]

- 8. electrochemsci.org [electrochemsci.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Structural Characteristics of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As a derivative of the tetrahydrobenzothiophene scaffold, which is a known pharmacophore in various biologically active molecules, this compound serves as a valuable building block for the synthesis of novel chemical entities. An in-depth understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside essential safety and handling information.

Molecular and Structural Data

The fundamental molecular and structural properties of this compound are summarized in the table below. This information has been verified through supplier safety data sheets.

| Property | Value | Source |

| CAS Number | 1785762-03-9 | [1] |

| Molecular Formula | C₈H₈Br₂S | Matrix Scientific |

| Molecular Weight | 296.03 g/mol | Matrix Scientific |

Experimentally Determined Physical Properties

Computational Prediction of Physical Characteristics

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the physical properties of molecules.[2] These in silico methods are grounded in quantum mechanics and molecular mechanics, offering valuable insights into molecular behavior.[2]

Methodological Approach for Property Prediction

A general workflow for predicting the physical characteristics of a compound like this compound would involve the following steps:

Figure 1: A simplified workflow for the computational prediction of physical properties.

-

Structure Input and Optimization: The 3D structure of the molecule is generated and its geometry is optimized to find the most stable conformation using methods like Density Functional Theory (DFT).

-

Quantum Chemical Calculations: Single-point energy calculations and frequency analyses are performed to determine the electronic structure and vibrational modes.

-

Property Prediction: Based on the calculated electronic and structural data, various physical properties can be predicted using established theoretical models and algorithms. For instance, melting point can be estimated from the molecular symmetry and intermolecular interactions, while boiling point is often correlated with molecular weight and intermolecular forces. Solubility can be predicted using models that consider the free energy of solvation.

Researchers can utilize various software packages that implement these computational methods to generate estimated values for the physical properties of this compound. It is crucial to note that these are predictions and should be validated experimentally whenever feasible.

Spectral Data

While specific spectral data for this compound is not available in the public domain, the characterization of related 4,5,6,7-tetrahydro-1-benzothiophene derivatives has been reported. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for the structural elucidation and purity assessment of this compound.[3]

Safety and Handling

The safety data sheet for this compound provides the following critical safety information:

-

Hazard Statements: May cause an allergic skin reaction and causes serious eye irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation or rash occurs, seek medical advice/attention.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE) to avoid direct contact.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental molecular properties are established, a comprehensive experimental characterization of its physical properties is still lacking. This guide has presented the available verified information and outlined a computational approach to bridge this data gap. The provided safety and handling protocols are essential for the responsible use of this compound in a research setting. Further experimental investigation into the physical and toxicological properties of this compound is warranted to fully unlock its potential in scientific discovery.

References

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

-

Cas no 1785762-03-9 (this compound). Kuujia.com. Available at: [Link]

-

An Over View of Computational Chemistry. Open Access Journals. Available at: [Link]

-

Benzo[b]thiophene. CAS Common Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. International Journal of Electrochemical Science. Available at: [Link]

-

Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]

-

Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[4]benzo-thieno[3,2-b][4]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]

-

Benzo(B)Thiophene | C8H6S | CID 7221. PubChem. Available at: [Link]

-

Electronic supporting information for Predicting Melting Points of Organic Molecules: Applications. SciSpace. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

Sources

- 1. 1785762-03-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene in various organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document focuses on establishing robust experimental protocols and the underlying scientific principles to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] For a compound like this compound, which belongs to a class of heterocyclic compounds with potential pharmacological activity, understanding its solubility profile is a foundational step. Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have been investigated as potent modulators of biological targets, and their development necessitates a thorough characterization of their solubility.[3][4][5]

This guide will delve into the theoretical considerations of solubility, present methodologies for both kinetic and thermodynamic solubility determination, and provide a framework for data analysis and interpretation.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors include:

-

Physicochemical Properties of this compound: While specific data for this compound is scarce, we can infer properties from its constituent parts. The benzothiophene core suggests a largely nonpolar, aromatic character, which would favor solubility in nonpolar organic solvents.[6][7] The dibromo- substitution will increase the molecular weight and may slightly alter the polarity. The tetrahydro- portion of the molecule introduces some aliphatic character.

-

Solvent Properties: The choice of solvent is paramount. A range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol), should be considered to build a comprehensive solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[8]

-

Solid-State Properties: The crystalline form of the solute can significantly impact its solubility.[1] Amorphous solids tend to be more soluble than their crystalline counterparts. Therefore, characterizing the solid form of this compound is a critical prerequisite for accurate solubility studies.

Experimental Methodologies for Solubility Determination

Two primary types of solubility are relevant in a drug discovery context: thermodynamic and kinetic solubility.[9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[10]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[1] Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of mass/volume (e.g., mg/mL) or moles/volume (e.g., mol/L).

Workflow for Thermodynamic Solubility Determination

Caption: Decision tree for the determination of kinetic solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a tabular format.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Organic Solvent | Solvent Polarity Index | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| n-Hexane | 0.1 | Experimental Value | Experimental Value |

| Toluene | 2.4 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value | Experimental Value |

| Acetone | 5.1 | Experimental Value | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value | Experimental Value |

| Ethanol | 4.3 | Experimental Value | Experimental Value |

| Methanol | 5.1 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Experimental Value |

Conclusion

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). PubMed Central.

- Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. (2015). Google Scholar.

- Benzothiophene. (n.d.). Google Scholar.

- benzothiophene - Physico-chemical Properties. (2022). ChemBK.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modul

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. chembk.com [chembk.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways toward 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene, a key heterocyclic scaffold relevant to drug discovery and materials science. Recognizing the scarcity of a direct, one-pot synthesis, this document outlines a robust and logical multi-step approach. The primary strategy detailed herein involves the initial construction of the 4,5,6,7-tetrahydro-1-benzothiophene core via the highly reliable Gewald multicomponent reaction, followed by a discussion of the necessary chemical transformations to yield the unsubstituted precursor. The final section provides a detailed protocol for the targeted electrophilic dibromination at the C2 and C3 positions. This guide is intended for researchers, chemists, and professionals in drug development, offering both field-proven protocols and the underlying chemical principles that govern these transformations.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached as a sequential process. The core heterocyclic system is first assembled, and then functionalized. The most convergent and well-established method for constructing the substituted tetrahydrobenzothiophene skeleton is the Gewald reaction[1]. This reaction, however, inherently installs an amino group at the C2 position and an electron-withdrawing group (typically cyano or ester) at the C3 position.

Therefore, a logical synthetic sequence is as follows:

-

Part I: Synthesis of a 2,3-Substituted Tetrahydrobenzothiophene Core via the Gewald Reaction.

-

Part II: Removal of Directing Groups to produce the unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene precursor.

-

Part III: Regioselective Dibromination of the precursor to yield the final target compound.

This strategy allows for the use of high-yielding, well-documented initial steps while providing a clear roadmap for the necessary subsequent transformations.

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of the Tetrahydrobenzothiophene Core via Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation that provides efficient access to polysubstituted 2-aminothiophenes[2][3]. The reaction combines a ketone (cyclohexanone in this case), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Causality and Mechanistic Insight

The reaction is initiated by a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, catalyzed by a base like morpholine or triethylamine, to form a stable α,β-unsaturated intermediate[3]. Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of a secondary amine like morpholine as the base is critical as it effectively catalyzes the initial condensation without promoting significant side reactions. Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures[4].

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| Cyclohexanone | 1.0 | 98.14 | (e.g., 10.0 g) | Starting ketone |

| Ethyl Cyanoacetate | 1.0 | 113.12 | (e.g., 11.5 g) | Active methylene compound |

| Elemental Sulfur | 1.0 | 32.06 | (e.g., 3.27 g) | Sulfur source |

| Morpholine | 1.2 | 87.12 | (e.g., 10.6 g) | Base catalyst |

| Ethanol | - | - | (e.g., 100 mL) | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq).

-

Stir the mixture to ensure homogeneity.

-

Slowly add morpholine (1.2 eq) to the suspension. The addition is often mildly exothermic.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate product precipitation.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to remove residual impurities.

-

Dry the product under vacuum to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Part II: Synthesis of the Unsubstituted Precursor

To arrive at the direct precursor for bromination, the amino group at C2 and the carboxylate group at C3 must be removed. This is a multi-step process requiring deamination and decarboxylation.

-

Saponification (Hydrolysis): The ethyl ester at C3 is first hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide, followed by acidification[4].

-

Deamination & Decarboxylation: The removal of the C2-amino and C3-carboxyl groups is more complex. A standard method involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid), which replaces it with a hydrogen atom. The C3-carboxyl group can then be removed under thermal or copper-catalyzed conditions. These processes, while standard in organic chemistry, require careful optimization for this specific substrate[5][6].

Due to the procedural complexity and potential for side reactions, sourcing unsubstituted 4,5,6,7-tetrahydro-1-benzothiophene commercially is often a more efficient alternative for research and development purposes.

Part III: Electrophilic Bromination for this compound

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions. In the case of 4,5,6,7-tetrahydro-1-benzothiophene, the C2 and C3 positions are analogous to the C2 and C3 positions of a standard thiophene and are the most reactive sites. To achieve dibromination, a stoichiometric amount (at least 2.0 equivalents) of a suitable brominating agent is required.

Causality and Mechanistic Insight

N-Bromosuccinimide (NBS) is an excellent choice for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine (Br+). The reaction proceeds via a classic electrophilic substitution mechanism. The π-electrons of the thiophene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as succinimide anion) then abstracts a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product. Using two equivalents of NBS ensures that after the first bromination (preferentially at the more reactive C2 position), a second bromination occurs at the C3 position.

Caption: Simplified mechanism for electrophilic bromination.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 4,5,6,7-Tetrahydro-1-benzothiophene | 1.0 | 140.24 | (e.g., 5.0 g) | Starting Precursor |

| N-Bromosuccinimide (NBS) | 2.1 | 177.98 | (e.g., 13.3 g) | Brominating Agent |

| Chloroform (CHCl₃) or CCl₄ | - | - | (e.g., 100 mL) | Anhydrous Solvent |

Procedure:

-

In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) in anhydrous chloroform (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add N-bromosuccinimide (2.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. A slight excess of NBS is used to drive the reaction to completion.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the dibrominated product.

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound.

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Chloroform/Carbon Tetrachloride: Volatile and toxic. Use in a fume hood and wear appropriate personal protective equipment (PPE).

-

Elemental Sulfur: Flammable solid. Avoid creating dust.

-

Morpholine: Corrosive and flammable. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

- Khan, S. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323. [Available at: https://www.electrochemsci.org/papers/vol10/100302306.pdf]

- Kamal, S., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 27(15), 4984. [Available at: https://www.mdpi.com/1420-3049/27/15/4984]

- PrepChem. (n.d.). Step A: Preparation of 4-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene. [Available at: https://www.prepchem.com/synthesis-of-4-hydroxy-4-5-6-7-tetrahydrobenzo-b-thiophene]

- Arsenyan, P., et al. (2010). A novel, fast and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation. Tetrahedron Letters, 51(6), 954-956. [Available at: https://www.researchgate.

- Slideshare. (2014). DEAMINATION AND DECARBOXYLATION. [Available at: https://www.slideshare.

- MDPI. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 26(21), 6688. [Available at: https://www.mdpi.com/1420-3049/26/21/6688]

- Fagnou, F., & Lautens, M. (2003). Halogen-dance reactions on heteroaromatic compounds. Angewandte Chemie International Edition, 42(35), 4176-4196. [Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200300583]

- Google Patents. (1994). Process for the preparation of pure thiophene derivatives. [Available at: https://patents.google.

- J&K Scientific LLC. (n.d.). Gewald Reaction. [Available at: https://www.jk-sci.com/gewald-reaction]

- Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. [Available at: https://link.springer.com/article/10.1007/s11030-010-9249-y]